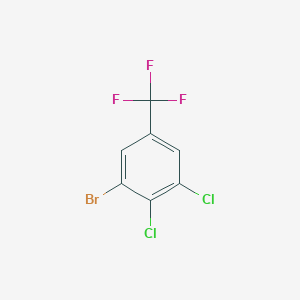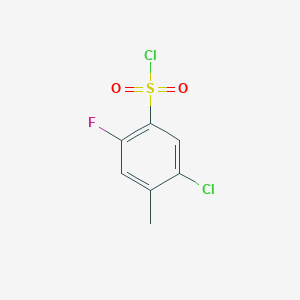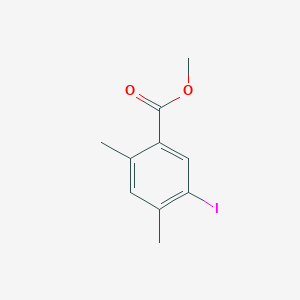![molecular formula C17H20O2 B1437926 [4-(4-Tert-butylphenoxy)phenyl]methanol CAS No. 1037141-25-5](/img/structure/B1437926.png)
[4-(4-Tert-butylphenoxy)phenyl]methanol
Overview
Description
“[4-(4-Tert-butylphenoxy)phenyl]methanol” is a chemical compound with the molecular formula C17H20O2 and a molecular weight of 256.34 g/mol . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “[4-(4-Tert-butylphenoxy)phenyl]methanol” is represented by the formula C17H20O2 . The InChI code for this compound is 1S/C17H20O2/c1-17(2,3)14-8-10-15(11-9-14)19-16-7-5-4-6-13(16)12-18/h4-11,18H,12H2,1-3H3 .Physical And Chemical Properties Analysis
“[4-(4-Tert-butylphenoxy)phenyl]methanol” is a solid substance . More detailed physical and chemical properties were not found in the available sources.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Vinylsilanes : Gold(I)-catalyzed acetylenic sila-Cope rearrangement of acetylenic allylsilanes involving phenol as a nucleophile enables the stereoselective synthesis of vinylsilanes. Methanol as a nucleophile leads to cyclic vinylsilanes, crucial in transition-metal-catalyzed cross-coupling reactions (Horino, Luzung, & Toste, 2006).
Photolysis Studies : The photolysis of aryl tert-butyl ethers in methanol produces phenols and tert-butyl-substituted phenols through photo-Fries reaction. This reveals insights into the excited state cleavage reaction of these ethers (DeCosta, Bennett, Pincock, & Stefanova, 2000).
Molecular and Crystallography Studies
- Crystallography of Similar Compounds : Research on similar compounds like 2,6-Di-tert-butyl-4-(methoxymethyl)phenol, which is easily synthesized from 4-bromomethyl-2,6-di-tert-butylphenol and methanol, provides valuable data on molecular structures and crystallography (Zeng & Sun, 2008).
Analytical Chemistry Applications
Extraction and Analysis Techniques : Techniques for concentrating phenolic stabilizers like β-[3.5-di-tert.-butyl-4-hydroxy)phenyl]-propionic-acid-n-octadecylester from water using methanol and analyzing them via HPLC demonstrate the relevance in analytical chemistry (Tannert, 1982).
Electrochemical Oxidation : Studies on the electrochemical oxidation of similar compounds in methanol provide insights into the production of side-chain-oxidized phenols and their variations with electricity consumption, contributing to electrochemical analysis methods (Ohmori, Ueda, Tokuno, Maeda, & Masui, 1985).
Solvent Effects on Hydrogen Bonding : Research on solvent effects on hydrogen bonding and rotation barriers in similar compounds like α-alkyl-substituted 2-alkoxybenzyl alcohols in methanol sheds light on the interplay between molecular structure and solvent interactions, important in understanding solute-solvent dynamics (Lomas & Adenier, 2001).
Biotechnology and Environmental Applications
Biocatalysis and Synthesis : The use of recombinant Escherichia coli for the in vivo biocatalytic synthesis of similar compounds like 3-tert-butylcatechol from 2-tert-butylphenol demonstrates the potential in biotechnological synthesis and industrial applications (Meyer, Held, Schmid, Kohler, & Witholt, 2003).
Environmental Analysis : Utilization of magnetic chitosan biopolymer graphene oxide nanocomposite for microextraction of endocrine disrupting phenolic compounds, including 4-tertiary butylphenol, in wastewater samples highlights the environmental applications and importance in pollution control (Tasmia, Shah, & Jan, 2020).
Safety and Hazards
The safety information for “[4-(4-Tert-butylphenoxy)phenyl]methanol” includes several hazard statements: H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[4-(4-tert-butylphenoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)14-6-10-16(11-7-14)19-15-8-4-13(12-18)5-9-15/h4-11,18H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHSKAJXOVKWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1437847.png)
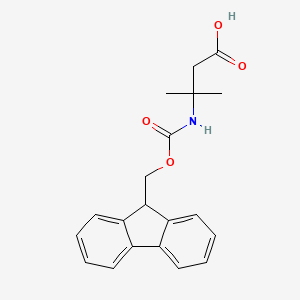
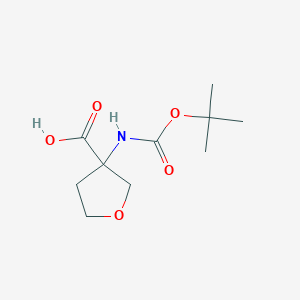

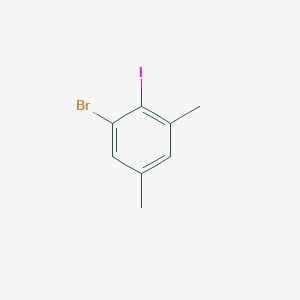


![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B1437858.png)

